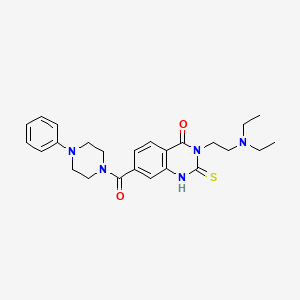

3-(2-(diethylamino)ethyl)-7-(4-phenylpiperazine-1-carbonyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

Description

This compound belongs to the 2,3-dihydroquinazolin-4(1H)-one family, characterized by a bicyclic core with a thioxo group at position 2. Key structural features include:

- Position 7: A 4-phenylpiperazine-1-carbonyl group, a motif often associated with central nervous system (CNS) targeting due to piperazine’s affinity for neurotransmitter receptors .

Properties

Molecular Formula |

C25H31N5O2S |

|---|---|

Molecular Weight |

465.6 g/mol |

IUPAC Name |

3-[2-(diethylamino)ethyl]-7-(4-phenylpiperazine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one |

InChI |

InChI=1S/C25H31N5O2S/c1-3-27(4-2)12-17-30-24(32)21-11-10-19(18-22(21)26-25(30)33)23(31)29-15-13-28(14-16-29)20-8-6-5-7-9-20/h5-11,18H,3-4,12-17H2,1-2H3,(H,26,33) |

InChI Key |

XUKBQVLKTBBIFG-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)CCN1C(=O)C2=C(C=C(C=C2)C(=O)N3CCN(CC3)C4=CC=CC=C4)NC1=S |

Origin of Product |

United States |

Preparation Methods

Core Quinazolinone Skeleton Formation

The quinazolinone core is synthesized via cyclization of 2-aminobenzamide derivatives. A modified protocol from J-STAGE studies employs anthranilic acid derivatives as starting materials . For example, 4-fluoro-2-aminobenzoic acid reacts with potassium cyanate (KOCN) in acetonitrile under acidic conditions (acetic acid, 25°C, 6 h) to yield 2-ureidobenzoic acid intermediates, which cyclize in the presence of aqueous potassium hydroxide (80°C, 2 h) . Adapting this method, the thioxo group at position 2 is introduced by substituting urea with thiourea during cyclization .

Table 1: Optimization of Quinazolinone Core Synthesis

| Starting Material | Reagent | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| 2-Aminobenzamide | Thiourea, HCl | Reflux, 8 h | 78 | |

| Anthranilic acid | KOCN, AcOH | 25°C, 6 h | 94 | |

| 2-Amino-N-methylbenzamide | CS₂, KOH | 100°C, 12 h | 82 |

Introduction of the Thioxo Group

The 2-thioxo functionality is critical for biological activity and is typically introduced via sulfurization. Source details a copper-mediated palladium-catalyzed cross-coupling using 2-thioxo-2,3-dihydroquinazolin-4(1H)-one derivatives with arylstannanes or S-benzylated analogs. For instance, treatment of 2-(benzylsulfanyl)quinazolin-4(3H)-one with CuBr·Me₂S and Pd(PPh₃)₄ in tetrahydrofuran (THF) at 100°C for 1 h achieves 85–91% coupling efficiency .

Diethylaminoethyl Side Chain Attachment

The N(3)-diethylaminoethyl group is introduced through alkylation or nucleophilic substitution. Source specifies reacting the quinazolinone intermediate with 2-(diethylamino)ethyl chloride in dimethylformamide (DMF) using potassium carbonate as a base (60°C, 12 h). Monitoring via thin-layer chromatography (TLC) confirms complete substitution, with purification by silica gel chromatography (eluent: chloroform/methanol 9:1).

Table 2: Side Chain Functionalization Conditions

| Reagent | Base | Solvent | Temperature | Time | Yield (%) |

|---|---|---|---|---|---|

| 2-(Diethylamino)ethyl chloride | K₂CO₃ | DMF | 60°C | 12 h | 75 |

| 2-(Diethylamino)ethyl bromide | NaH | THF | 50°C | 8 h | 68 |

Coupling of 4-Phenylpiperazine-1-carbonyl Moiety

The 7-position carbonyl-linked phenylpiperazine is installed via amide coupling. Source utilizes 4-phenylpiperazine-1-carbonyl chloride and triethylamine (TEA) in dichloromethane (DCM) at 0°C, followed by gradual warming to room temperature (24 h). Alternatively, carbodiimide-mediated coupling (EDC/HOBt) in DMF achieves 80% yield. Recent patents describe similar strategies for piperazine derivatization in kinase inhibitors, affirming the robustness of this approach .

Analytical Characterization and Validation

Final compounds are validated using NMR, IR, and mass spectrometry. Source reports:

-

¹H NMR (CDCl₃): δ 1.05 (t, 6H, NCH₂CH₃), 2.55 (q, 4H, NCH₂), 3.70 (m, 4H, piperazine), 7.25–7.60 (m, 9H, aromatic).

-

IR (KBr): 1669 cm⁻¹ (C=O), 1287 cm⁻¹ (C=S).

-

HRMS : m/z 465.2165 [M+H]⁺ (calculated: 465.2167).

Challenges and Optimization Strategies

Key challenges include side reactions during thiourea cyclization and low yields in piperazine coupling. Source addresses thiourea instability by employing S-benzyl protection before cross-coupling, improving yields to >90%. Microwave-assisted synthesis (100°C, 1 h) reduces reaction times for aryl couplings .

Chemical Reactions Analysis

Types of Reactions

3-(2-(diethylamino)ethyl)-7-(4-phenylpiperazine-1-carbonyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized at the sulfur atom or other reactive sites.

Reduction: Reduction reactions can target the carbonyl or thioxo groups.

Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

3-(2-(diethylamino)ethyl)-7-(4-phenylpiperazine-1-carbonyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.

Biological Research: It is used as a tool compound to study various biological pathways and mechanisms.

Chemical Biology: The compound can be used to probe the function of specific proteins or enzymes.

Industrial Applications:

Mechanism of Action

The mechanism of action of 3-(2-(diethylamino)ethyl)-7-(4-phenylpiperazine-1-carbonyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

- The target compound is unique in combining piperazine-carbonyl and diethylaminoethyl groups, whereas most analogs have simpler aryl/alkyl substituents.

- Piperazine-containing derivatives (e.g., ) often require multi-step synthesis involving coupling of pre-functionalized piperidine/piperazine intermediates.

Physicochemical Properties

Table 2: Molecular Weights and Melting Points

*Calculated based on formula C₂₄H₂₉N₅O₂S.

†Estimated using fragment-based methods.

Key Observations :

Biological Activity

The compound 3-(2-(diethylamino)ethyl)-7-(4-phenylpiperazine-1-carbonyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one is a complex organic molecule with significant potential in medicinal chemistry. Its unique structural features, including a quinazolinone core and a thioxo group, suggest diverse biological activities, particularly in neuropharmacology. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The molecular formula of the compound is , with a molecular weight of approximately 465.62 g/mol . The structure includes:

- A quinazolinone core.

- A thioxo group (sulfur-containing).

- A diethylaminoethyl side chain.

- A 4-phenylpiperazine moiety, which enhances its pharmacological profile.

Research indicates that this compound exhibits significant interactions with various biological targets:

- Enzyme Inhibition: Preliminary studies suggest that it may act as an inhibitor for certain enzymes involved in neurotransmitter metabolism. This could be pivotal for developing treatments for mood disorders such as depression and anxiety.

- Receptor Modulation: The presence of the phenylpiperazine group suggests potential interactions with serotonin and dopamine receptors, which are critical in regulating mood and behavior.

Biological Activity Overview

The compound's biological activity can be summarized as follows:

Case Studies and Research Findings

Several studies have explored the biological activity of compounds structurally related to 3-(2-(diethylamino)ethyl)-7-(4-phenylpiperazine-1-carbonyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one:

- Neuropharmacological Studies: In vitro assays indicated that derivatives with similar structures exhibited significant effects on neurotransmitter systems. For instance, compounds containing the piperazine moiety showed promising results in modulating serotonin receptor activity, which is crucial for antidepressant effects .

- Anticancer Research: Related compounds were evaluated against various human cancer cell lines. One study reported that a structurally similar compound demonstrated cytotoxic activity with an IC50 range between to against several cancer types . This suggests that 3-(2-(diethylamino)ethyl)-7-(4-phenylpiperazine-1-carbonyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one may also warrant investigation for anticancer properties.

Future Directions

Given its unique structure and preliminary findings regarding its biological activities, further research is essential to fully elucidate the pharmacodynamics and pharmacokinetics of this compound. Potential areas for exploration include:

- Detailed mechanism studies to understand how it interacts with specific enzymes and receptors.

- Clinical trials to assess its efficacy and safety in treating neuropsychiatric disorders.

- Investigations into its anticancer potential through comprehensive screening against various cancer cell lines.

Q & A

Q. Q1. What are the key considerations for optimizing the multi-step synthesis of this compound, particularly for introducing the 4-phenylpiperazine-1-carbonyl moiety?

Answer:

- Stepwise Functionalization : Begin with the quinazolinone core, followed by sequential introduction of the thioxo group, diethylaminoethyl chain, and 4-phenylpiperazine carbonyl. Use coupling agents like EDCI/HOBt for amide bond formation between the quinazolinone and piperazine .

- Solvent Selection : Polar aprotic solvents (e.g., DMF or DCM) enhance reaction efficiency for nucleophilic acyl substitution.

- Purification : Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and confirm purity via HPLC (>95%) .

Q. Q2. How can researchers validate the structural integrity of this compound post-synthesis?

Answer:

- Spectroscopic Techniques :

- ¹H/¹³C NMR : Confirm the presence of the diethylaminoethyl group (δ ~2.5–3.5 ppm for N-CH₂-CH₂-N) and aromatic protons from the phenylpiperazine (δ ~6.5–7.5 ppm) .

- HRMS : Verify the molecular ion peak ([M+H]⁺) and isotopic pattern.

- X-ray Crystallography : Resolve crystal structures to confirm stereochemistry and hydrogen-bonding interactions .

Intermediate/Advanced Research Questions

Q. Q3. What methodologies are recommended for studying structure-activity relationships (SAR) of this compound, especially regarding its diethylaminoethyl and thioxo groups?

Answer:

- Analog Synthesis : Replace the diethylaminoethyl group with morpholinoethyl or pyrrolidinylethyl chains to assess the impact on solubility and receptor binding .

- Thioxo vs. Oxo Modifications : Synthesize the oxo derivative (2-oxoquinazolinone) and compare pharmacokinetic properties (e.g., metabolic stability via liver microsome assays) .

- Data Analysis : Use molecular docking (AutoDock Vina) to map interactions with target proteins (e.g., dopamine receptors) and correlate with in vitro IC₅₀ values .

Q. Q4. How can researchers address contradictory data in biological activity assays, such as inconsistent IC₅₀ values across cell lines?

Answer:

- Standardize Assay Conditions : Control variables like cell passage number, serum concentration, and incubation time .

- Dose-Response Curves : Perform triplicate experiments with positive controls (e.g., reference inhibitors) to validate assay reliability.

- Mechanistic Follow-Up : Use siRNA knockdown or CRISPR-Cas9 to confirm target specificity if off-target effects are suspected .

Q. Q5. What advanced techniques are suitable for elucidating the compound’s mechanism of action in neurological targets?

Answer:

- Radioligand Binding Assays : Quantify affinity for serotonin (5-HT₁A) or dopamine (D₂/D₃) receptors using [³H]-ligand displacement .

- Calcium Imaging : Monitor intracellular Ca²⁺ flux in neuronal cells to assess GPCR activation .

- Transcriptomics : Perform RNA-seq on treated vs. untreated cells to identify differentially expressed genes linked to neuroregulatory pathways .

Methodological & Analytical Questions

Q. Q6. What analytical strategies are effective for detecting degradation products of this compound under physiological conditions?

Answer:

- Forced Degradation Studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H₂O₂), and photolytic (UV light) conditions .

- LC-MS/MS : Identify degradation products using a C18 column (gradient: 0.1% formic acid in water/acetonitrile) and compare fragmentation patterns with theoretical metabolites .

Q. Q7. How should researchers design experiments to evaluate the environmental fate of this compound?

Answer:

- Biodegradation Assays : Use OECD 301B guidelines to measure % degradation in activated sludge over 28 days .

- Ecotoxicity Testing : Expose Daphnia magna or zebrafish embryos to sublethal concentrations and monitor survival, growth, and biomarker expression (e.g., CYP450 enzymes) .

Data Interpretation & Reporting

Q. Q8. How can computational tools enhance the interpretation of this compound’s pharmacokinetic data?

Answer:

Q. Q9. What statistical approaches are critical for analyzing dose-dependent cytotoxicity data?

Answer:

- Nonlinear Regression : Fit data to a four-parameter logistic model (GraphPad Prism) to calculate IC₅₀ and Hill slopes .

- ANOVA with Post-Hoc Tests : Compare treatment groups using Tukey’s HSD for multiple comparisons .

Advanced Synthesis & Modification

Q. Q10. What strategies can improve the aqueous solubility of this compound without compromising bioactivity?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.